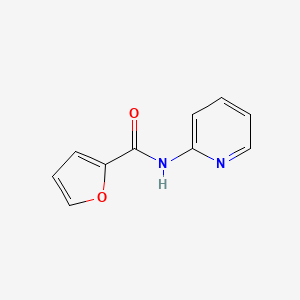

N-(pyridin-2-yl)furan-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

N-pyridin-2-ylfuran-2-carboxamide |

InChI |

InChI=1S/C10H8N2O2/c13-10(8-4-3-7-14-8)12-9-5-1-2-6-11-9/h1-7H,(H,11,12,13) |

InChI Key |

LXCQXPGYOJWAAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to investigate the electronic structure of many-body systems. For N-(pyridin-2-yl)furan-2-carboxamide, DFT calculations provide fundamental insights into its optimized geometry, electronic properties, and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orgwpmucdn.com The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netimperial.ac.uk DFT calculations are used to compute the energies of these frontier orbitals, allowing for predictions about the molecule's charge transfer properties and its potential to act as an electron donor (nucleophile) or acceptor (electrophile). researchgate.netlibretexts.org

Table 1: Illustrative Frontier Molecular Orbital Parameters from DFT Calculations for a Related Furan-Carboxamide Compound

| Parameter | Value (eV) | Significance |

| E_HOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E_LUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.0 | Difference between LUMO and HOMO energies; indicates chemical reactivity and kinetic stability. |

Note: The values presented are representative and based on DFT studies of analogous structures. The exact values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution across a molecule. researchgate.net It creates a color-coded map on the molecule's surface, where different colors represent different electrostatic potentials. Typically, red regions indicate areas of negative potential, which are rich in electrons and prone to electrophilic attack. These are often associated with electronegative atoms like oxygen and nitrogen. Blue regions signify positive potential, indicating electron-poor areas susceptible to nucleophilic attack. Green and yellow areas represent intermediate, or near-neutral, potential. For this compound, an MEP map would highlight the electron-rich carbonyl oxygen and the nitrogen atoms of the pyridine (B92270) ring as potential sites for hydrogen bonding. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT calculations identify a molecule's minimum energy structure, Molecular Dynamics (MD) simulations explore its behavior over time at a given temperature. nih.gov MD simulations can reveal the flexibility of the molecule, such as rotations around the amide bond and the dynamic relationship between the furan (B31954) and pyridine rings. This exploration of the conformational space is crucial for understanding how the molecule might adapt its shape to interact with other molecules, such as biological receptors. nih.gov For similar carboxamide-containing compounds, MD simulations have been used to assess their stability within protein binding pockets, confirming that the predicted low-energy conformations are maintained in a dynamic environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Theoretical Frameworks and Predictive Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.orgfrontiersin.org The theoretical framework of QSAR is based on the principle that the activity of a compound is a function of its physicochemical properties and structural features. nih.gov

For a series of furan-carboxamide derivatives, a QSAR model would be built by first calculating a set of molecular descriptors for each compound. nih.govnih.gov These descriptors can be categorized as:

Electronic: such as HOMO/LUMO energies and MEP values derived from DFT. nih.gov

Steric: including molecular weight, volume, and surface area. nih.gov

Hydrophobic: typically represented by the partition coefficient (logP). nih.gov

Statistical methods, such as multiple linear regression or machine learning algorithms like support vector machines and random forests, are then used to create a model that correlates these descriptors with experimentally determined activity (e.g., IC50 values). frontiersin.orgfrontiersin.org Such models can predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.govnih.gov

Hirshfeld Surface Analysis for Comprehensive Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various intermolecular interactions within a crystal lattice. mdpi.commdpi.com By mapping properties like d_norm (normalized contact distance) onto the surface, it becomes possible to identify specific regions of close intermolecular contact. mdpi.com Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. nih.gov

This analysis can be broken down into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. mdpi.comnih.gov For a similar molecule, N-(pyridin-2-ylmethyl)furan-2-carboxamide, Hirshfeld analysis revealed the importance of N–H···O intermolecular hydrogen bonds in forming its crystal structure. researchgate.net The fingerprint plots provided contribution ratios for various contacts, indicating that H···H interactions were the most abundant, a common feature in organic crystals. researchgate.netnih.govnih.gov

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Furan-Carboxamide Compound

| Contact Type | Contribution (%) | Description |

| H···H | 46.4 | Represents interactions between hydrogen atoms on adjacent molecules; often the largest contributor. nih.gov |

| C···H / H···C | 22.4 | van der Waals interactions between carbon and hydrogen atoms. nih.gov |

| O···H / H···O | 11.9 | Includes significant interactions like C-H···O and N-H···O hydrogen bonds. nih.gov |

| N···H / H···N | 11.1 | Represents contacts involving nitrogen atoms, including potential hydrogen bonds. nih.gov |

Note: Data is based on a published analysis of a similar pyrazolyl carboxamide structure and serves to illustrate the type of information obtained from Hirshfeld analysis. nih.gov

Molecular Interactions and Biochemical Mechanism Elucidation

Enzyme Inhibition Studies (In Vitro and Mechanistic Perspectives)

The interaction of N-(pyridin-2-yl)furan-2-carboxamide and its structural analogs with various enzymes has been a subject of scientific investigation, revealing a potential for inhibitory activity across different classes of enzymes, including viral proteases and those implicated in oncogenesis.

Inhibition of Viral Proteases (e.g., SARS-CoV 3CLpro, SARS-CoV-2 Mpro)

The carboxamide moiety is a key feature in several inhibitors targeting the main protease (Mpro or 3CLpro) of coronaviruses, an enzyme essential for viral replication. nih.govnih.gov The carboxamide group can form critical hydrogen bonds with amino acid residues like His163 and Phe140 within the S1 subsite of the SARS-CoV-2 Mpro active site. nih.gov While direct inhibitory data for this compound is not extensively documented, studies on structurally related molecules provide insight. For instance, a library of carboxamide-incorporating compounds identified inhibitors of SARS-CoV-2 Mpro with IC₅₀ values ranging from 0.67 to 21.4 µM. nih.gov However, a functionally related intermediate, a carboxamide derivative, was found to be inactive against the Mpro enzyme, indicating that subtle structural variations are critical for activity. nih.gov Other research has identified potent non-peptidic and peptidomimetic inhibitors of SARS-CoV-2 3CLpro, some of which are in preclinical development. nih.govnih.gov

Modulation of Oncogenic Enzyme Activity (e.g., Topoisomerase II, BRAF (V600E) Protein Kinase)

Topoisomerase II (Topo II) is a vital enzyme in DNA replication and a target for anticancer drugs. nih.gov Certain pyridine (B92270) derivatives have been shown to possess Topo II inhibitory activity. nih.gov For example, a series of 2-thienyl-4-furyl-6-aryl pyridine derivatives demonstrated significant Topo II inhibition. nih.gov Phthalazine derivatives, which can be considered structurally related, have been shown to inhibit Topo II with IC₅₀ values in the low micromolar range, acting as DNA intercalators. nih.gov This suggests that the pyridine and furan (B31954) rings in this compound could potentially contribute to DNA interaction and enzyme inhibition, a common mechanism for this class of antitumor agents. nih.govmdpi.com

The BRAF(V600E) mutation is a known driver in many cancers, making its protein kinase a key therapeutic target. nih.govnih.gov Inhibitors of BRAF(V600E) are a cornerstone of therapy for melanoma. nih.gov While there is no direct evidence of this compound inhibiting BRAF(V600E), the broader class of pyridine-containing kinase inhibitors is well-established in cancer therapy. nih.gov These inhibitors typically target the highly conserved ATP-binding pocket of kinases. nih.gov

Inhibition of Succinate (B1194679) Dehydrogenase

Succinate dehydrogenase (SDH), or mitochondrial complex II, is an enzyme involved in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.govnih.gov It is the target of a major class of agricultural fungicides known as SDHIs, which are typically carboxamide derivatives. nih.govresearchgate.net The carboxamide structure is a common pharmacophore for these inhibitors. researchgate.net These compounds act by blocking the ubiquinone binding site (Q-site) of the SDH complex, thereby disrupting the mitochondrial respiratory chain and leading to fungal cell death. researchgate.net A severe decrease in SDH activity is linked to significant clinical observations in mammals. nih.gov The mechanism involves competitive inhibition with respect to ubiquinone. researchgate.net Given its furan-carboxamide structure, this compound fits the profile of a potential SDH inhibitor.

Enzymatic Kinetics and Proposed Binding Mode Analysis

The analysis of enzymatic kinetics and binding modes provides a deeper understanding of the inhibitory mechanisms of this compound and its analogs.

For viral proteases, molecular dynamic simulations of carboxamide derivatives in the SARS-CoV-2 Mpro active site have been used to confirm binding stability. nih.gov The binding mode often involves the carboxamide group forming hydrogen bonds with the backbone of key residues in the S1 subsite. nih.govnih.gov

In the context of SDH inhibition, kinetic studies of carboxamide fungicides show they are noncompetitive inhibitors with respect to succinate but competitive with respect to ubiquinone. researchgate.net Molecular docking and dynamics simulations suggest that the acid moiety (like the furan ring) of the carboxamide inhibitor inserts into the ubiquinone binding pocket (Q-site), forming van der Waals interactions with residues such as C_R46, C_S42, B_I218, and B_P169. researchgate.net The amine moiety (like the pyridine ring) extends toward the entrance of the Q-site. researchgate.net A crucial interaction is the formation of hydrogen bonds between the carbonyl oxygen of the carboxamide and residues like B_W173 and D_Y91. researchgate.net

Kinetic studies on a structurally similar compound, N-(Thiophene-2-ylmethyl)furan-2-carboxamide, revealed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with inhibition constants (Ki) of 0.10 mM and 0.07 mM, respectively. bohrium.com

| Compound/Derivative Class | Target Enzyme | Inhibition Data (IC₅₀ / Ki) |

| Carboxamide Derivatives | SARS-CoV-2 Mpro | IC₅₀: 0.67–21.4 µM nih.gov |

| Phthalazine Derivatives | Topoisomerase II | IC₅₀: 7.02 ± 0.54 µM nih.gov |

| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Acetylcholinesterase (AChE) | Ki: 0.10 mM bohrium.com |

| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Butyrylcholinesterase (BChE) | Ki: 0.07 mM bohrium.com |

Receptor Binding and Modulation (In Vitro Characterization)

The pyridine and carboxamide moieties present in this compound are common structural motifs in compounds that interact with various neurotransmitter receptors.

Agonism/Antagonism of Nicotinic Acetylcholine (B1216132) Receptors (e.g., α7 nAChR)

The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel implicated in cognitive functions, and its modulation is a therapeutic strategy for several central nervous system disorders. nih.govnih.gov The nAChR pharmacophore often involves a hydrogen bond acceptor, such as the pyridine nitrogen of nicotine, which can interact with the backbone NH of a residue in the complementary subunit of the receptor. nih.gov

Antagonism of Melanin Concentrating Hormone Receptor 1 (MCH-R1)

The melanin-concentrating hormone receptor 1 (MCH-R1) is a significant target in pharmaceutical research, particularly for the development of treatments for obesity, as its antagonists have been shown to reduce food intake and body weight in animal models. frontiersin.org Extensive research has been conducted to identify potent and selective MCH-R1 antagonists, leading to the investigation of various chemical scaffolds. frontiersin.orgnih.gov These efforts have produced complex antagonists, including advanced non-basic 1-(2H-indazole-5-yl)pyridin-2(1H)-one derivatives and benzimidazole (B57391) derivatives. nih.govgoogle.com

However, a review of the available scientific literature did not yield specific studies or data on the activity of this compound as an antagonist for the Melanin Concentrating Hormone Receptor 1.

Allosteric Modulation of Cannabinoid Receptors (e.g., CB1)

Allosteric modulation of the cannabinoid receptor 1 (CB1) presents a promising therapeutic strategy, offering the potential for enhanced receptor subtype and signaling pathway specificity compared to orthosteric ligands. nih.govnih.gov This has spurred the discovery and optimization of various classes of CB1 allosteric modulators, with indole-2-carboxamides and diarylureas being prominent examples. nih.govnih.gov

Despite the intense research in this area, there is currently no specific information in the referenced literature detailing the activity of this compound as an allosteric modulator of cannabinoid receptors.

Ligand-Receptor Interaction Profiling and Specificity

The interaction profile and binding specificity of a compound are critical to understanding its potential biological roles and therapeutic applications. While various carboxamide derivatives have been profiled for their receptor interactions, specific data for this compound is not detailed in the available research. For context, other related heterocyclic structures have been investigated; for instance, certain furan-containing compounds have been identified as ligands for adenosine (B11128) receptors bindingdb.org, and other complex carboxamides have been studied as inhibitors of the main protease of SARS-CoV-2. nih.gov However, a comprehensive ligand-receptor interaction profile for this compound itself is not presently available.

Interactions with Nucleic Acids and Macromolecular Complexes

G-quadruplexes (G4s) are non-canonical secondary structures in nucleic acids that have emerged as important targets in cancer and neurobiology. nih.govnih.gov Small molecules capable of stabilizing these structures can modulate gene expression and other cellular processes. Research has identified various G4-stabilizing compounds, such as pyridostatin (B1662821) and complex (iso)quinolinyl-pyridine-2,6-dicarboxamide derivatives. nih.govnih.govresearchgate.net These agents have been shown to induce DNA damage and affect transcription in experimental models. nih.gov

A search of the scientific literature did not uncover any studies specifically investigating the ability of this compound to stabilize G-quadruplex DNA structures.

Advanced Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used in drug design to understand and predict ligand-target interactions. Docking studies have been performed on a variety of carboxamide-containing molecules to predict their binding sites and interaction patterns with biological targets such as the SARS-CoV-2 main protease. nih.gov These simulations provide valuable insights into the structural basis for molecular recognition.

Currently, specific molecular docking studies and detailed binding site predictions for this compound are not available in the public research domain.

Characterization of Hydrogen Bonding Networks within Binding Pockets

The interaction of this compound with biological targets is significantly influenced by the formation of hydrogen bonds. The molecule possesses multiple hydrogen bond donors and acceptors, allowing for versatile engagement within protein binding pockets. The primary sites for these interactions are the amide linkage, the pyridine nitrogen, and the furan oxygen.

The amide group itself is a critical motif for hydrogen bonding, featuring a hydrogen bond donor (N-H) and two potential acceptor sites on the carbonyl oxygen. ugr.es The nitrogen atom of the pyridine ring serves as another key hydrogen bond acceptor. ugr.es This versatility allows pyridinecarboxamide structures to form robust interaction networks. ugr.es

Studies on structurally related furan-dicarboxamide and pyridine-dicarboxamide derivatives have confirmed the presence of intermolecular N-H···N and C-H···O hydrogen bonds that stabilize their crystal lattice structures. mdpi.com In analogous compounds, the furan ring's oxygen atom has been shown to participate in hydrogen bonding with amino acid residues, such as the positively charged Lys-163, within a binding pocket. acs.org Furthermore, research on N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide, a similar scaffold, revealed the formation of N-H···N and C-H···O hydrogen bonds that create chain-like structures in the crystal packing. researchgate.net The conformational arrangement of pyridin-2-yl derivatives can be controlled by intramolecular hydrogen bonds between the pyridine nitrogen and protons on the attached group, which influences how the molecule presents itself to a binding site. epa.gov

These findings from related structures strongly suggest that this compound can form a complex network of hydrogen bonds, anchoring it within a target's binding site and contributing to its biological activity.

Table 1: Potential Hydrogen Bonding Interactions for this compound

| Functional Group of Compound | Role | Potential Binding Pocket Partner (Amino Acid Residue) |

|---|---|---|

| Amide (N-H) | Donor | Carbonyl oxygen (e.g., Asp, Glu, Gln, Asn), Hydroxyl (e.g., Ser, Thr, Tyr) |

| Amide (C=O) | Acceptor | Amide N-H (e.g., Gln, Asn), Hydroxyl (e.g., Ser, Thr, Tyr), Charged amines (e.g., Lys, Arg) |

| Pyridine Nitrogen | Acceptor | Hydroxyl (e.g., Ser, Thr, Tyr), Amide N-H (e.g., Gln, Asn), Charged amines (e.g., Lys, Arg) |

Analysis of Hydrophobic and π-Stacking Interactions

In addition to hydrogen bonding, the aromatic nature of the pyridine and furan rings in this compound facilitates critical hydrophobic and π-stacking interactions within protein binding pockets. These non-covalent interactions are fundamental to the stability of the ligand-protein complex.

Table 2: Potential Hydrophobic and π-Stacking Interactions for this compound

| Molecular Moiety | Type of Interaction | Potential Binding Pocket Partner (Amino Acid Residue) |

|---|---|---|

| Pyridine Ring | π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) ugr.esresearchgate.net |

| Furan Ring | π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Pyridine Ring | Hydrophobic Interaction | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

Structure Activity Relationship Sar Investigations in Preclinical Research

Fundamental Design Principles for Modulating Biological Potency

The core scaffold of N-(pyridin-2-yl)furan-2-carboxamide serves as a versatile template for drug design. The biological potency of its derivatives is modulated by several key design principles that influence how the molecule interacts with targets like enzymes and receptors. ontosight.ainih.gov

Modulating biological potency involves the strategic modification of these components. Researchers have explored:

Substituent Manipulation: Introducing various functional groups onto the furan (B31954) and pyridine (B92270) rings to enhance binding affinity, improve selectivity, and modify pharmacokinetic properties. nih.gov

Linker Modification: Altering the carboxamide linker, for instance, by changing its rigidity or introducing different functional groups, to optimize the orientation of the two heterocyclic rings.

These principles guide the synthesis of analog libraries to systematically probe the chemical space around the parent compound, aiming to identify derivatives with enhanced therapeutic potential.

Influence of Heterocyclic Ring Modifications on Activity Profiles

Modifying the core heterocyclic rings of the this compound scaffold has a profound impact on the resulting compound's biological activity. This strategy alters the molecule's fundamental electronic and steric properties, influencing its interaction with biological targets.

One area of investigation has been the replacement of the furan ring with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914). In a study focused on developing inhibitors for Oncostatin M (OSM), a series of analogs were synthesized where the furan core was substituted. acs.org The results indicated that the nature of the heteroatom in this ring was critical for binding affinity. Nitrogen-containing pyrrole variants (both N-H and N-Me) showed a stronger binding affinity compared to the original furan (oxygen) or a thiophene (sulfur) analog. acs.org This suggests that the hydrogen-bonding capability or the specific electronic character of the pyrrole ring is beneficial for this particular target.

| Analog Core | Key Modification | Target | Binding Affinity (KD, µM) | Reference |

|---|---|---|---|---|

| Furan | Original Core (Oxygen heteroatom) | OSM | >10 | acs.org |

| Pyrrole | N-H substitution | OSM | 9.2 | acs.org |

| Pyrrole | N-Me substitution | OSM | 10.0 | acs.org |

| Thiophene | Sulfur heteroatom | OSM | >10 | acs.org |

Similarly, modifications to the pyridine ring or its replacement can alter the activity profile. Studies on related dicarboxamides show that exchanging the central pyridine in pyridine-2,6-dicarboxamide for a furan ring in furan-2,5-dicarboxamide (B53072) leads to significant changes in the molecule's three-dimensional conformation, which in turn affects its ability to form intermolecular interactions and bind to targets. mdpi.comresearchgate.net The pyridine ring is often favored in drug design for its ability to improve metabolic stability and solubility compared to a benzene (B151609) ring. nih.gov

Systemic Impact of Substituent Patterns on Binding Affinity and Selectivity

The introduction of substituents onto the pyridine and furan rings is a primary strategy for fine-tuning the binding affinity and selectivity of this compound analogs. The position, size, and electronic nature (electron-donating or electron-withdrawing) of these substituents dictate their interactions with specific amino acid residues in the target's binding pocket.

General SAR studies on pyridine derivatives have revealed that certain functional groups tend to enhance antiproliferative activity. nih.gov For example, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can be beneficial, whereas bulky groups or halogen atoms may decrease activity. nih.gov

In the context of developing specific inhibitors, such as for Hematopoietic Progenitor Kinase 1 (HPK1), a series of pyridine-2-carboxamide analogues were investigated. nih.gov The research aimed to balance kinase selectivity with pharmacokinetic properties. One lead compound demonstrated excellent selectivity (>637-fold) against related kinases, a feat achieved through careful manipulation of substituents on the core scaffold. nih.gov

Similarly, studies on related N-pyridyl-benzothiazine-carboxamides showed that the position of a methyl group on the pyridine ring significantly influenced the compound's conformation and, consequently, its anti-inflammatory and analgesic activity. mdpi.com Research on furan-2-carboxamide derivatives with a phenyl ring instead of pyridine also highlights the importance of substituent effects, where different groups on the phenyl ring led to varying levels of anticancer and antimicrobial activity. mdpi.com

| Scaffold | Substituent Type | General Effect on Activity | Example Activity | Reference |

|---|---|---|---|---|

| Pyridine Derivatives | -OMe, -OH, -C=O, -NH2 | Enhances activity | Antiproliferative | nih.gov |

| Pyridine Derivatives | Halogens, bulky groups | Decreases activity | Antiproliferative | nih.gov |

| Pyridine-2-carboxamides | Specific substitutions (proprietary) | Improves kinase selectivity | HPK1 Inhibition | nih.gov |

| N-Aryl-furan-2-carboxamides | Substituents on aryl ring | Modulates potency | Anticancer/Antimicrobial | mdpi.com |

Stereochemical Considerations in Defining Activity and Specificity

In one study, the direct dependence of analgesic and anti-inflammatory activity was linked to the mutual arrangement of the planes of the benzothiazine and pyridine fragments. mdpi.com Furthermore, analysis of some furan-dicarboxamide derivatives has shown the presence of both cis and trans conformational isomers within the same crystal structure, highlighting the conformational flexibility of the amide linkage. researchgate.net This cis-trans isomerism can have a major impact on biological activity, as one isomer may bind to a receptor with high affinity while the other is inactive. Controlling this stereochemical feature is a key goal in the rational design of potent and specific inhibitors.

Development of Rational Design Strategies Based on SAR Data

The culmination of SAR investigations is the development of rational design strategies to create new chemical entities with improved therapeutic profiles. This process integrates experimental data with computational modeling to predict the effects of structural modifications before synthesis.

A clear example of this approach was the development of small-molecule inhibitors of Oncostatin M (OSM). acs.org The process began with a high-throughput virtual screen to identify initial hit compounds, including a furan-based molecule. acs.org Based on the predicted binding mode of this initial hit, a rational design strategy was employed:

SAR by Analog Synthesis: A first generation of analogs was created to probe the importance of different parts of the molecule. This confirmed that the core scaffold was a promising starting point. acs.org

Structural Optimization: Based on initial SAR data, a second generation of analogs was designed. This involved maintaining moieties found to be beneficial (like a propenoic acid chain at the furan 2-position) while systematically making other changes. acs.org

Core Heterocycle Modification: As discussed in section 6.2, the furan ring was replaced with pyrrole and thiophene to test the impact of the heteroatom on binding affinity. acs.org

Computational Docking: Throughout the process, computational models were used to predict how new analogs would fit into the OSM binding site, helping to prioritize which compounds to synthesize. acs.org

This iterative cycle of design, synthesis, biological testing, and computational analysis allows for the efficient exploration of the chemical space. By understanding how changes to the heterocyclic rings, substituents, and stereochemistry affect activity, researchers can move from a weakly active initial hit to a potent and selective drug candidate. acs.orgnih.gov

Applications in Chemical Biology and Medicinal Chemistry Research

Development of N-(pyridin-2-yl)furan-2-carboxamide as Chemical Probes for Biological Pathway Elucidation

While specific studies detailing this compound as a chemical probe are not extensively documented, the constituent scaffolds are instrumental in developing such tools. Chemical probes are small molecules used to study and manipulate biological systems. The furan-carboxamide moiety, for instance, is a key component in designing probes for various biological targets. For example, coumarin-based 1,2-pyrazole probes have been synthesized for the selective detection of fluoride (B91410) and copper ions in living cells, demonstrating the utility of heterocyclic carboxamides in elucidating cellular ion transport and homeostasis. researchgate.net These probes can feature fluorescence capabilities, allowing for real-time imaging and tracking within biological systems. researchgate.net The development of such probes is critical for understanding the roles of specific ions and molecules in cellular processes and disease pathogenesis.

Scaffold Exploration for the Discovery of Novel Bioactive Compounds

The this compound structure serves as a valuable scaffold—a core molecular framework—for the synthesis of new and diverse bioactive compounds. mdpi.com Medicinal chemists frequently use such scaffolds as a starting point, systematically modifying peripheral chemical groups to explore and optimize interactions with biological targets. nih.gov

Derivatives based on pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) scaffolds have demonstrated a wide range of chemical properties and biological activities, making them a significant area of research. mdpi.com This exploration has led to the discovery of compounds with potential applications in neuroprotection and as anticancer agents by stabilizing telomeric G-quadruplex DNA. mdpi.com Similarly, the hybridization of a benzofuran (B130515) ring with a pyrazole (B372694) nucleus has been identified as a medically promising strategy, yielding derivatives with potent antimicrobial, antioxidant, and anti-inflammatory properties. nih.gov The core principle involves leveraging the established biological relevance of the furan (B31954) and pyridine (B92270) rings to create novel molecular entities with enhanced or entirely new therapeutic activities. researchgate.netmdpi.com

Preclinical Lead Compound Optimization with a Focus on Mechanistic Understanding

Once a bioactive "hit" compound is identified, lead optimization is undertaken to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. The this compound scaffold is well-suited for this process. For example, in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), a class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides was synthesized and evaluated. nih.gov Initial compounds showed promising antiviral activity but also had cytotoxic tendencies. nih.gov Through systematic structural modifications—a key part of lead optimization—researchers were able to enhance the antiviral effect while reducing cytotoxicity. The benzodioxan derivative, for instance, exhibited potent anti-SARS-CoV-2 activity with an EC₅₀ of 0.0519 µM and low cytotoxicity. nih.gov

This optimization process is guided by an evolving understanding of the structure-activity relationship (SAR), which describes how specific chemical features of a molecule relate to its biological activity. In another study focused on Mpro inhibitors, researchers identified a 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivative as an initial hit. nih.gov Subsequent optimization based on structure-based drug design led to compounds with significantly improved inhibitory concentration (IC₅₀) values, from 10.76 μM for the initial hit to as low as 1.55 μM for an optimized analog. nih.gov Such studies highlight how the furan-carboxamide core can be systematically modified to achieve a desired therapeutic profile.

Antimicrobial Research Applications (In Vitro/Preclinical Focus)

The threat of antimicrobial resistance has spurred significant research into new classes of antimicrobial agents. Derivatives of the this compound scaffold have been investigated for their potential to combat bacterial, fungal, and viral pathogens.

The pyridine nucleus is a well-established pharmacophore in the design of antibacterial agents. nih.gov Various derivatives incorporating this ring have shown efficacy against a range of bacterial strains. For example, certain N-alkylated pyridine-based salts have demonstrated significant antibacterial and antibiofilm activity against Staphylococcus aureus and Escherichia coli. nih.gov Similarly, thiazole-pyridine hybrids and other isonicotinic acid hydrazide derivatives have exhibited potent activity against both Gram-positive (Bacillus subtilis, S. aureus) and Gram-negative (E. coli, Proteus vulgaris) bacteria, with some compounds showing potency greater than the standard drug Ampicillin. nih.gov While direct studies on this compound are limited, the established antibacterial profile of pyridine-carboxamide derivatives makes this scaffold a promising starting point for developing new antibacterial drugs. nih.govnih.gov

Derivatives containing the pyridine and furan carboxamide framework have shown significant promise as antifungal agents. One area of focus has been the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. nih.govresearchgate.net A study on novel pyridine carboxamide derivatives found that several compounds exhibited good in vitro antifungal activity, with one derivative, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, showing potent in vivo activity against Botrytis cinerea by effectively inhibiting SDH. nih.gov

Other studies have explored different mechanisms. A series of nitrofuran derivatives were synthesized and tested against a panel of pathogenic fungi. mdpi.com The compound 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide was among those tested, and derivatives in this class showed potent activity, with Minimal Inhibitory Concentration (MIC₉₀) values as low as 0.48 µg/mL against Paracoccidioides brasiliensis. mdpi.com Another study on N-pyridin-2-yl substituted acetamides found that its derivatives had better antifungal activity against Candida albicans and Aspergillus niger than the reference drug fluconazole. researchgate.net

| Compound/Derivative Class | Fungal Species | Activity (MIC) | Source |

|---|---|---|---|

| Nitrofuran Derivatives (e.g., Compound 3) | Paracoccidioides brasiliensis | 0.48 µg/mL | mdpi.com |

| [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide (Compound 5d) | Candida albicans | 0.224 mg/mL | researchgate.net |

| [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide (Compound 2b) | Aspergillus niger | 0.190 mg/mL | researchgate.net |

| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides (Compound 6a) | Gibberella zeae | 73.2% inhibition | researchgate.net |

| Pyridine Carboxamide (Compound 3f) | Botrytis cinerea | Good in vivo activity | nih.gov |

The emergence of novel viral threats like SARS-CoV-2 has accelerated the search for new antiviral compounds. The this compound scaffold has been explored in this context, particularly for developing inhibitors of the viral main protease (Mpro or 3CLpro), an enzyme essential for viral replication.

A study focused on designing novel pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides identified several compounds with potent anti-SARS-CoV-2 activity. nih.gov The benzodioxan derivative 29 demonstrated a 96.39% inhibition of viral growth at a 10 µM concentration. nih.gov The issue with some other potent analogs was a higher level of cytotoxicity, highlighting the importance of optimization studies. nih.gov Another research effort focused on 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives also identified novel, non-peptidomimetic inhibitors of SARS-CoV-2 Mpro. nih.gov Through structural optimization, compounds were developed with IC₅₀ values against the enzyme as low as 1.55 µM. nih.gov These findings underscore the potential of the furan-carboxamide core structure in the development of effective antiviral therapies.

| Compound/Derivative | Viral Target | Activity Metric | Source |

|---|---|---|---|

| Benzodioxan derivative 29 | SARS-CoV-2 (cellular assay) | 96.39% inhibition at 10 µM | nih.gov |

| Compound 26 | SARS-CoV-2 (cellular assay) | 94.50% inhibition at 10 µM | nih.gov |

| Compound 21 | SARS-CoV-2 (cellular assay) | 95.92% inhibition at 10 µM | nih.gov |

| F8-B22 | SARS-CoV-2 Mpro (enzymatic) | IC₅₀ = 1.55 µM | nih.gov |

| F8-B6 | SARS-CoV-2 Mpro (enzymatic) | IC₅₀ = 1.57 µM | nih.gov |

Anti-Inflammatory Research Applications (Mechanistic and In Vitro Contexts)

Research into the anti-inflammatory properties of N-substituted carboxamides is an active field. The mechanism of action for many anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. nih.gov Selective inhibition of the COX-2 isoform is a key goal in the development of new anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform. nih.gov

While various pyridine and carboxamide-containing compounds have been investigated as inhibitors of the inflammation process, specific mechanistic studies and in vitro data detailing the anti-inflammatory effects of this compound are not prominently available in the reviewed scientific literature. Research has been conducted on related structures, such as N-pyridinyl-indole-carboxamides, for their effects on inflammation, but these compounds possess a different core heterocyclic structure. mdpi.com

Anticancer Research Applications (Cellular Mechanisms and In Vitro Efficacy)

The furan-2-carboxamide scaffold is a recurring motif in the design of novel anticancer agents. Derivatives of this structure have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. The versatility of the carboxamide linkage allows for the introduction of different substituent groups, enabling the exploration of structure-activity relationships to enhance potency and selectivity against cancer cells. nih.gov

Research has demonstrated that modifying the substituent on the amide nitrogen of the furan-2-carboxamide core can lead to significant cytotoxic activity. For instance, a series of N-(arylcarbamothioyl)furan-2-carboxamide derivatives, which incorporate a thiourea (B124793) linkage, were evaluated against several human cancer cell lines. nih.gov The compound N-(p-tolylcarbamothioyl)furan-2-carboxamide showed notable activity against the HepG2 hepatocellular carcinoma cell line. nih.gov Other studies on different but related carboxamide structures have also reported potent antiproliferative activity. nih.gov

| Compound | Cell Line | Cancer Type | Measurement | Result | Reference |

|---|---|---|---|---|---|

| N-(o-nitrophenylcarbamothioyl)furan-2-carboxamide | HepG2 | Hepatocellular Carcinoma | % Cell Viability | 35.01 | nih.gov |

| N-(p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 | Hepatocellular Carcinoma | % Cell Viability | 33.29 | nih.gov |

| N-(o-nitrophenylcarbamothioyl)furan-2-carboxamide | MCF-7 | Breast Adenocarcinoma | % Cell Viability | 43.96 | nih.gov |

A primary mechanism by which furan-2-carboxamide derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Apoptosis is a critical process for eliminating cancerous cells and is regulated by a complex network of proteins. nih.gov Key players in this process include the Bcl-2 family of proteins, which balance pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) signals, and caspases, which are proteases that execute the cell death program. nih.gov

Detailed mechanistic studies on a resveratrol-inspired derivative, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide (CS) , have provided significant insight. Research showed that this compound potently suppresses HCT116 colorectal cancer cells while having minimal effect on normal colon cells. nih.gov Its cytotoxic effect was found to be mediated by the induction of apoptosis through the activation of multiple key signaling proteins. The study demonstrated that the compound triggers the extrinsic apoptotic pathway, evidenced by the activation of the Fas death receptor, FADD, and caspase-8. nih.gov Simultaneously, it engages the intrinsic (mitochondrial) pathway, indicated by the activation of caspase-9. Both pathways converge on the executioner caspase, caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov

In addition to inducing apoptosis, another crucial anticancer strategy is to halt the uncontrolled division of cancer cells by inducing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication, and it contains checkpoints that ensure genomic integrity. nih.gov The G2/M checkpoint, in particular, prevents cells from entering mitosis (M phase) with damaged DNA. mdpi.comnih.gov

The furan-2-carboxamide derivative (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide (CS) was found to cause cell cycle arrest at the G2/M phase in HCT116 cells. nih.gov This arrest is mechanistically linked to the upregulation of key tumor suppressor proteins. The study reported an increase in the expression of p53 and its downstream target, p21CIP1/WAF1. nih.gov The p53 protein acts as a crucial guardian of the genome, and upon activation, it can halt the cell cycle to allow for DNA repair or initiate apoptosis. nih.gov The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates CDK-cyclin complexes, such as Cyclin B1/CDK1, which are essential for entry into mitosis. mdpi.comnih.gov By upregulating p53 and p21, the compound effectively blocks the G2/M transition, preventing cancer cell proliferation. nih.gov

Future Research Directions and Emerging Opportunities

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of N-(pyridin-2-yl)furan-2-carboxamide derivatives. These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicities of novel analogs. By building predictive models based on existing structure-activity relationship (SAR) data, researchers can virtually screen extensive libraries of compounds, prioritizing the synthesis and testing of candidates with the highest probability of success. This in silico approach can significantly accelerate the drug discovery pipeline, reducing both the time and cost associated with traditional trial-and-error methods.

Table 1: Potential Applications of AI/ML in this compound Research

| Application Area | Description | Potential Impact |

| Virtual Screening | High-throughput screening of virtual compound libraries to identify potential hits. | Rapid identification of novel and diverse chemical scaffolds. |

| QSAR Modeling | Development of quantitative structure-activity relationship models to predict biological activity. | Rational design of more potent and selective analogs. |

| ADMET Prediction | Prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | Early identification and mitigation of potential liabilities. |

| De Novo Design | Generation of novel molecular structures with desired properties. | Exploration of uncharted chemical space and discovery of innovative drug candidates. |

Exploration of Unconventional Biological Targets and Disease Pathways

Future investigations should venture beyond well-established biological targets and explore the potential of this compound to modulate unconventional proteins and signaling pathways implicated in disease. High-throughput screening and chemoproteomics approaches can be employed to identify novel molecular targets for this compound. By elucidating its interactions with previously unexplored components of the cellular machinery, researchers may uncover new therapeutic opportunities for a range of diseases. This includes investigating its potential role in modulating protein-protein interactions, targeting allosteric sites, or influencing epigenetic mechanisms.

Advancements in Stereoselective and Sustainable Synthetic Methodologies for Complex Analogues

The synthesis of this compound and its derivatives presents opportunities for methodological innovation. Future efforts should focus on the development of more efficient, stereoselective, and sustainable synthetic routes. This includes the exploration of novel catalytic systems, flow chemistry techniques, and the use of greener solvents and reagents to minimize environmental impact. The development of robust methods for the stereocontrolled synthesis of complex analogs will be crucial for probing the three-dimensional structural requirements for optimal biological activity.

Application of Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the mechanism of action of this compound, the integration of multiple "omics" technologies is essential. Genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the cellular response to compound treatment. By analyzing changes in gene expression, protein levels, and metabolic profiles, researchers can identify the key signaling pathways and cellular processes modulated by the compound. This systems-level approach will be instrumental in validating its mechanism of action and identifying potential biomarkers for predicting treatment response.

Promotion of Collaborative Research Paradigms and Data Sharing in Academic Chemistry

The advancement of research on this compound will be significantly enhanced through increased collaboration and data sharing among academic research groups. Open science initiatives, including the establishment of shared databases for chemical structures, biological activity data, and synthetic protocols, can accelerate the pace of discovery. Collaborative platforms can facilitate the exchange of ideas, resources, and expertise, fostering a more integrated and efficient research ecosystem. By pooling knowledge and resources, the scientific community can more effectively tackle the challenges associated with developing this and other promising chemical entities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.